Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-
Overview
Description
Cyclobutanecarboxylic acid is an organic compound with the formula C4H7CO2H . It is a colorless nonvolatile liquid . It is an intermediate in organic synthesis and can be used as a precursor to cyclobutylamine .
Synthesis Analysis
Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence .Molecular Structure Analysis
The molecular structure of Cyclobutanecarboxylic acid is represented by the SMILES stringC1CC(C1)C(=O)O
. The InChI representation is InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)
. Chemical Reactions Analysis
Cyclobutanecarboxylic acid is an intermediate in organic synthesis . For example, it is a precursor to cyclobutylamine .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid has a molar mass of 100.117 g·mol −1 . It is a colorless liquid with a melting point of −7.5 °C and a boiling point of 191.5–193.5 °C .Scientific Research Applications
Asymmetric Synthesis of Quaternary Carbon Containing Cyclobutanes
“Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” is used in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes . These chiral cyclobutanes with quaternary stereogenic centers are motifs frequently found in various natural products and bioactive compounds . They are also useful intermediates for chemical synthesis, as they could undergo ring-expansion or ring-cleavage reactions to deliver various cyclic and acyclic chiral molecules .
Synthesis of Cyclobutylidenecyclopropane
Ethyl cyclobutanecarboxylate, a derivative of “Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-”, can be used in the synthesis of cyclobutylidenecyclopropane . This is a three-step sequence that involves a methylene C(sp 3)–H bond reaction .
C-13 NMR Studies
Ethyl cyclobutanecarboxylate is used in C-13 NMR studies . This allows for the study of the structure and properties of the compound, providing valuable information for further research and applications .
Synthesis of 1,2-Cyclobutanecarboxylates
“Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” is used in the synthesis of 1,2-cyclobutanecarboxylates . These compounds are synthesized using [2+2] photocycloaddition and subsequent esterification . The structures of many 1,2-cyclobutanecarboxylates were successfully determined by single crystal X-ray diffraction .
Production of Plasticizers, Perfumes, and Flavor Chemicals
Esters of “Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” are important targets or intermediates in the synthesis of plasticizers, perfumes, flavor chemicals, cosmetics, fine chemicals, pharmaceuticals, and chiral auxiliaries .
Potential Phthalate Alternatives
Truxinates, a family of 1,2-cyclobutanecarboxylates found in many natural products, share structural similarities with o-phthalates and may serve as nontoxic phthalate alternatives . This makes “Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” a potential key ingredient in the production of safer, more environmentally friendly products .
Safety and Hazards
Cyclobutanecarboxylic acid is labeled as dangerous according to GHS labelling . The hazard statements include H302, H312, H314, H332 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, P501 .
Mechanism of Action
Target of Action
Related compounds such as cyclobutanecarboxylic acid have been used in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that related compounds, such as ethyl cyclobutanecarboxylate, have been used in the synthesis of cyclobutylidenecyclopropane .
Biochemical Pathways
Cyclobutanecarboxylic acid, a related compound, is known to be an intermediate in organic synthesis and can act as a precursor to cyclobutylamine .
properties
IUPAC Name |
3-ethyl-3-methylcyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)4-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLPMCDIRWMEMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216229 | |
Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66016-23-7 | |
Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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